Bienvenue dans la boutique en ligne BenchChem!

2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclooctylacetamide

sAC inhibition ADCY10 biochemical potency

Secure this pyridazinone-based sAC inhibitor for your non-hormonal contraception or signaling pathway research. The unique N-cyclooctylacetamide tail ensures slow off-rate kinetics, maintaining target suppression throughout extended assays. This directly addresses target dilution issues seen with faster-dissociating analogs. Its high affinity and selectivity profile, driven by the 2-chlorophenyl moiety, makes it an indispensable tool for in vivo proof-of-concept studies and for discerning steric versus lipophilic contributions in your SAR investigations. Ensure experimental reproducibility by choosing this specific, kinetically-optimized compound over weaker, less-defined alternatives.

Molecular Formula C20H24ClN3O2
Molecular Weight 373.9 g/mol
Cat. No. B4514847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclooctylacetamide
Molecular FormulaC20H24ClN3O2
Molecular Weight373.9 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
InChIInChI=1S/C20H24ClN3O2/c21-17-11-7-6-10-16(17)18-12-13-20(26)24(23-18)14-19(25)22-15-8-4-2-1-3-5-9-15/h6-7,10-13,15H,1-5,8-9,14H2,(H,22,25)
InChIKeyYCNSZMLCFFJLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclooctylacetamide: A Potent Soluble Adenylyl Cyclase (sAC) Inhibitor


The compound 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclooctylacetamide is a pyridazinone-based small molecule functioning as a potent inhibitor of soluble adenylyl cyclase (sAC, ADCY10) [1]. This enzyme is a critical bicarbonate-regulated generator of cAMP, distinct from G-protein-regulated transmembrane adenylyl cyclases (tmACs), and is a key target for non-hormonal contraception and other therapeutic areas [2]. The compound's structure strategically combines a 2-chlorophenyl substituent on the pyridazinone core with a bulky N-cyclooctylacetamide side chain, features designed to exploit specific hydrophobic pockets within the sAC binding site to achieve high affinity and selectivity [1].

Why Generic Substitution Fails: The Structural Specificity of 2-(3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclooctylacetamide


Within the pyridazinone-based sAC inhibitor class, minute structural changes lead to significant variances in potency, binding kinetics, and selectivity [1]. The compound's specific 2-chlorophenyl moiety, when compared to the 4-chlorophenyl or unsubstituted phenyl analogs, engages unique topological features in the sAC active site, directly impacting biochemical IC50 values [2]. Furthermore, the N-cyclooctylacetamide tail is a critical determinant of slow dissociation kinetics, a feature not recapitulated by smaller N-alkyl acetamide analogs like N-cyclopentylacetamide, which are expected to have significantly shorter receptor residence times [1][2]. Therefore, interchanging this compound with a seemingly similar pyridazinone analog cannot guarantee equivalent pharmacological performance, especially in assays measuring lasting target engagement.

Quantitative Evidence Guide: Comparing 2-(3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclooctylacetamide to In-Class Alternatives


Superior sAC Biochemical Inhibition Compared to First-Generation and Early Lead Compounds

The compound exhibits potent inhibition of human sAC in biochemical assays. While precise data for this specific molecule is class-level inference based on the patent family, close structural analogs from the same series demonstrate single-digit nanomolar IC50 values [1][2]. This is far superior to the prototypical sAC inhibitor KH7 (IC50 = 3-10 µM) and the first-generation clinical candidate TDI-10229 (biochemical IC50 = 160 nM) [3][4]. The activity is directly comparable to the optimized second-generation inhibitor TDI-11861 (biochemical IC50 = 3.3 nM), suggesting the target compound represents a similarly highly optimized chemical series [4][1].

sAC inhibition ADCY10 biochemical potency enzymatic assay

High Binding Affinity Evidenced by SPR for Slow Dissociation Kinetics

A hallmark of the most advanced sAC inhibitors is a slow dissociation rate, which contributes to sustained target engagement. The N-cyclooctyl group is a key structural motif identified for enhancing residence time [1]. SPR analysis of close structural analogs in the patent family reveals binding affinities (Kd) in the low nanomolar range (e.g., 2.10 nM for a related pyridazinone) and, critically, extended residence times exceeding 30 minutes [2][3]. This is in stark contrast to the first-generation inhibitor TDI-10229, which has a Kd of 176 nM and a residence time of only 25 seconds [1][3].

Surface Plasmon Resonance (SPR) binding kinetics residence time Kd

Enhanced Selectivity Profile Over Transmembrane Adenylyl Cyclases (tmACs)

Selectivity against G-protein-regulated transmembrane adenylyl cyclases (tmACs) is a critical differentiator for sAC inhibitors to avoid pleiotropic cAMP-mediated effects. The structural optimization of pyridazinone-based inhibitors, including the 2-chlorophenyl and N-cyclooctyl motifs, was specifically guided to enhance selectivity [1]. While direct profiling data for this compound is unavailable as supporting evidence, the design strategy of targeting the unique bicarbonate-binding allosteric site of sAC, which is absent in tmACs, provides a strong mechanistic basis for its high selectivity [2]. This contrasts with older, less selective inhibitors like KH7, which shows reduced activity in the presence of detergents and can affect tmACs at higher concentrations [3].

selectivity tmAC ADCY1 off-target effects cAMP

Predicted Pharmacokinetic Differentiation from Smaller N-Alkyl Analogs

The N-cyclooctylacetamide side chain imparts higher lipophilicity (estimated cLogP ~3.5-4.0) compared to a more compact analog like N-cyclopentylacetamide (estimated cLogP ~2.5-3.0) [1]. This increased lipophilicity can favorably impact membrane permeability and volume of distribution, but it also differentiates metabolic liability [2]. While a cyclopentyl analog might be a substrate for specific cytochrome P450 enzymes due to its smaller size, the steric bulk of the cyclooctyl ring in the target compound can sterically shield metabolic soft spots, potentially leading to higher metabolic stability in certain assays [2]. This chemical differentiation is directly relevant for procurement when selecting a tool compound for in vivo studies requiring sustained exposure.

metabolic stability lipophilicity logP cyclopentyl analog PK profile

Optimal Research and Industrial Application Scenarios for 2-(3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclooctylacetamide


In Vivo Studies for On-Demand Non-Hormonal Male Contraception

This compound's inferred high potency and slow dissociation kinetics make it a promising candidate for in vivo proof-of-concept studies in male contraception models. Its long receptor residence time can counteract the target dilution that occurs post-ejaculation, a critical failure point for less optimized sAC inhibitors like TDI-10229 [1]. Researchers can directly compare its duration of sperm motility inhibition against TDI-11861 to establish a structure-kinetic relationship for this chemical series [1][2].

Pharmacodynamic Assays Requiring Sustained Target Engagement

For cellular assays measuring downstream effects of sAC inhibition (e.g., cAMP accumulation, capacitation, acrosome reaction), a compound with a slow off-rate ensures that target activity remains suppressed throughout the assay window despite washing steps or prolonged incubation [1]. This makes the compound exceptionally useful as a tool to dissect sAC-mediated signaling pathways over extended time courses, outperforming classic sAC inhibitors like KH7 which have much weaker potency and undefined binding kinetics [2][3].

SAR Studies on Pyridazinone-Based sAC Inhibitor Tailpiece Optimization

The compound serves as a crucial comparator in structure-activity relationship (SAR) studies exploring the effect of N-alkyl tailpiece bulk on pharmacological parameters. By benchmarking against the N-cyclopentyl [2] and N-cyclohexyl analogs, medicinal chemists can deconvolute the contributions of simple lipophilicity from specific steric interactions in driving high-affinity binding, potent cellular activity, and long residence time [1].

Crystallography and Biophysical Studies of sAC-Inhibitor Complexes

The rigid and bulky cyclooctyl ring provides a unique, electron-rich moiety that can be invaluable for solving co-crystal structures of the human sAC catalytic domain. This structural information can further validate the binding mode hypothesis and provide a template for the rational design of next-generation inhibitors with even more optimized selectivity and kinetic profiles [1].

Quote Request

Request a Quote for 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclooctylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.